molecular formula C6H8BrN3 B12955367 6-Bromo-5-methylpyridine-2,4-diamine

6-Bromo-5-methylpyridine-2,4-diamine

Cat. No.: B12955367
M. Wt: 202.05 g/mol
InChI Key: ZSUSFPQXDLBMKT-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridine-2,4-diamine is a substituted pyridine derivative featuring a bromine atom at position 6, a methyl group at position 5, and amine groups at positions 2 and 4. These compounds share core pyridine scaffolds but differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

6-bromo-5-methylpyridine-2,4-diamine

InChI

InChI=1S/C6H8BrN3/c1-3-4(8)2-5(9)10-6(3)7/h2H,1H3,(H4,8,9,10)

InChI Key

ZSUSFPQXDLBMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpyridine-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-methylpyridine-2,4-diamine using bromine in an acidic medium. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylpyridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki Coupling: Palladium catalysts and bases like potassium phosphate are typically used under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-5-methylpyridine-2,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural differences among similar compounds include:

Compound Name Substituents (Positions) Molecular Formula Key Features
6-Bromo-5-methylpyridine-2,4-diamine (Target) Br (6), CH₃ (5), NH₂ (2,4) C₆H₈BrN₃ Diamine groups at 2,4; bromine and methyl in adjacent positions.
5-Bromo-6-methylpyridine-2,3-diamine Br (5), CH₃ (6), NH₂ (2,3) C₆H₈BrN₃ Diamine groups at 2,3; bromine and methyl swapped compared to target.
5-Bromo-6-chloropyridin-2-amine Br (5), Cl (6), NH₂ (2) C₅H₅BrClN₂ Single amine; halogen (Br and Cl) substitution at 5 and 5.
2-Amino-5-bromo-4,6-dimethylpyridine Br (5), CH₃ (4,6), NH₂ (2) C₇H₁₀BrN₂ Additional methyl at position 4; single amine.
6-Bromo-5-isocyano-pyridine-2,4-diamine Br (6), NC (5), NH₂ (2,4) C₆H₆BrN₅ Isocyano group replaces methyl; potential for increased reactivity.

Structural Insights :

  • Positional Isomerism : The target compound and 5-Bromo-6-methylpyridine-2,3-diamine are positional isomers, differing in amine group placement. This alters hydrogen-bonding capacity and steric interactions, impacting solubility and biological activity .
  • Halogen Substitution : 5-Bromo-6-chloropyridin-2-amine (Similarity: 0.85 ) demonstrates that replacing methyl with chlorine reduces lipophilicity but may enhance electronegativity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogues provide insights:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
6-Amino-3-bromo-2-methylpyridine 80–82 187.05 Moderate in polar solvents (e.g., DMSO)
5-Bromo-6-methylpyridine-2,3-diamine Not reported 217.06 Likely lower due to diamine groups
3,5-Dibromo-4-methylpyridin-2-amine Not reported 250.92 Low (high halogen content)

Key Observations :

  • Diamine derivatives (e.g., target compound) may exhibit higher melting points due to intermolecular hydrogen bonding .
  • Halogenated compounds (e.g., 3,5-Dibromo-4-methylpyridin-2-amine ) are typically less soluble in aqueous media .

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